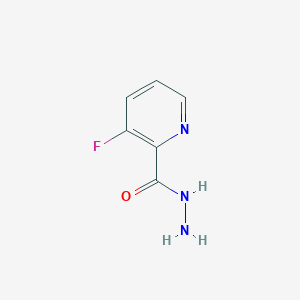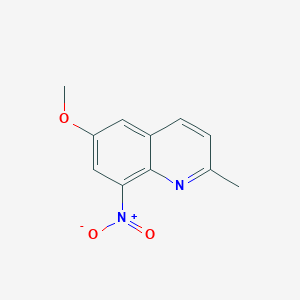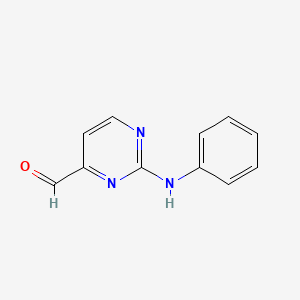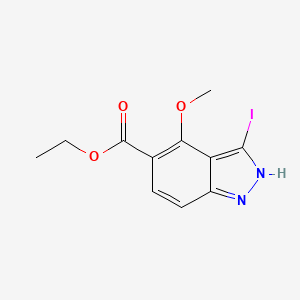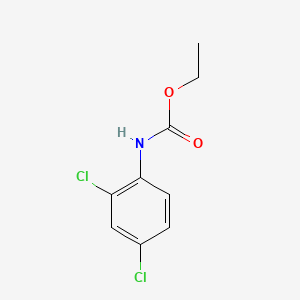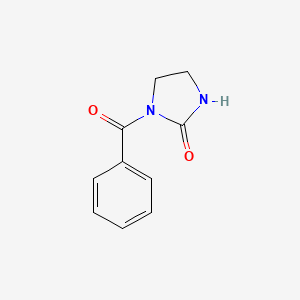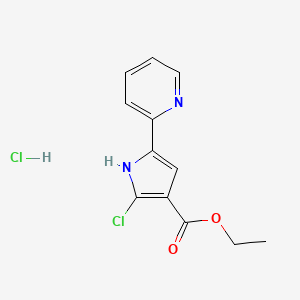
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is a heterocyclic compound that contains both pyridine and pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) to yield 2-chloro-5-pentafluoroethylpyridine . This intermediate is then further reacted with ethyl 3-aminocrotonate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrole and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can modify the electronic properties of the pyrrole and pyridine rings.
科学的研究の応用
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethyl 2-chloro-5-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a pyrimidine ring instead of a pyrrole ring and exhibits different chemical and biological properties.
2-Chloro-5-(pyridin-2-yl)pyridine: This compound lacks the ester functionality and has different reactivity and applications.
Uniqueness
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties
特性
分子式 |
C12H12Cl2N2O2 |
|---|---|
分子量 |
287.14 g/mol |
IUPAC名 |
ethyl 2-chloro-5-pyridin-2-yl-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O2.ClH/c1-2-17-12(16)8-7-10(15-11(8)13)9-5-3-4-6-14-9;/h3-7,15H,2H2,1H3;1H |
InChIキー |
XQFFDTDGLWPESR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=N2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


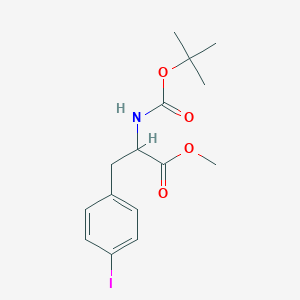
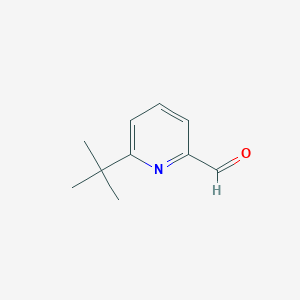
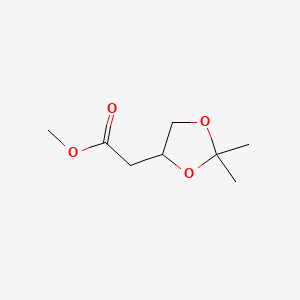
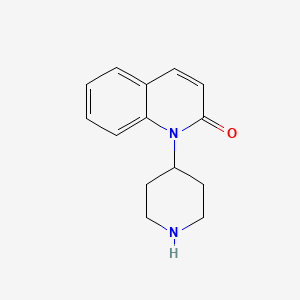
![(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid](/img/structure/B8812354.png)
